![molecular formula C21H36ClNO4 B2380736 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185552-05-9](/img/structure/B2380736.png)
1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO4 and its molecular weight is 401.97. The purity is usually 95%.
BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidative Removal and Protective Groups
The compound's structural features make it pertinent in the study of new oxidatively removable carboxy protecting groups. For instance, 2,6-Dimethoxybenzyl esters, which share a partial structural similarity with the compound , are known for their ease of oxidation by specific agents to generate corresponding carboxylic acids. This property is critical in synthetic organic chemistry for the temporary protection of carboxyl groups during complex synthesis sequences (Kim & Misco, 1985).
Catalysis and Synthesis
Furthermore, its structural motif finds relevance in catalysis, such as in TEMPO (2,2,6,6-tetramethylpiperidin-1-yl) catalyzed oxidation systems. These systems are utilized for the efficient conversion of alcohols to carbonyl compounds under environmentally benign conditions, showcasing the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).
Synthetic Utility in Nucleoside Protection
The compound's functionality is also applicable in nucleoside protection. The 3,4-dimethoxybenzyl group, similar in structure to the 2,5-dimethoxybenzyl moiety of the compound, serves as an efficient protecting group for hydroxyl and amide functionalities in nucleosides, highlighting its utility in the synthesis of oligoribonucleotides (Takaku, Ito, & Imai, 1986).
Application in Diverse Synthetic Pathways
Additionally, this compound's derivates are instrumental in diverse synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. For example, the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrate the compound's relevance in creating molecules with antitumor activity, underlining its importance in medicinal chemistry (Grivsky et al., 1980).
Mechanistic Studies in Organic Chemistry
The compound's structural components contribute to the mechanistic understanding of organic reactions. For instance, studies involving tetramethylpiperidine derivatives help elucidate reaction mechanisms, such as ortholithiations, which are fundamental in organic synthesis (Mack & Collum, 2018).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-20(2)10-7-11-21(3,4)22(20)13-17(23)15-26-14-16-12-18(24-5)8-9-19(16)25-6;/h8-9,12,17,23H,7,10-11,13-15H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLXMIOWYDCSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.